Ald-Ph-amido-PEG11-NH-Boc is a specialized compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound features a polyethylene glycol (PEG) chain consisting of 11 units, which enhances its solubility and stability in biological systems. The "Boc" in its name refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The compound is classified as a non-cleavable linker, meaning that it does not release its drug payload through hydrolysis or other chemical means, making it particularly useful in applications where sustained drug delivery is desired .
Ald-Ph-amido-PEG11-NH-Boc can be sourced from various chemical suppliers and is classified under the category of PEG linkers. It is often utilized in research settings for the development of ADCs, which are designed to target and destroy cancer cells while minimizing damage to healthy tissues. The compound's unique structure allows it to facilitate the conjugation of therapeutic agents to antibodies, thereby enhancing the efficacy of cancer treatments .
The synthesis of Ald-Ph-amido-PEG11-NH-Boc typically involves several steps:
The reaction conditions often include solvents such as dimethyl sulfoxide or dichloromethane and may require catalysts or activating agents to facilitate the amidation process. Temperature and reaction time are critical parameters that need optimization to ensure high yields and purity of the final product .
Ald-Ph-amido-PEG11-NH-Boc participates in several key reactions:
The stability of the amide bond formed during conjugation ensures that the drug remains attached until it reaches its target site. This feature is crucial for maximizing therapeutic efficacy while minimizing side effects .
The mechanism of action for Ald-Ph-amido-PEG11-NH-Boc revolves around its role as a linker in ADCs:
Studies indicate that ADCs utilizing Ald-Ph-amido-PEG11-NH-Boc demonstrate enhanced therapeutic indices compared to conventional chemotherapy, highlighting their potential in targeted cancer therapy .
Relevant data from supplier materials indicate that Ald-Ph-amido-PEG11-NH-Boc retains stability under physiological conditions, making it suitable for in vivo applications .
Ald-Ph-amido-PEG11-NH-Boc finds significant applications in scientific research, particularly in:
The use of this compound facilitates advancements in precision medicine by enabling more effective targeting of cancerous cells while reducing collateral damage to healthy tissues .
Non-cleavable linkers form the foundation of several clinically successful ADCs, including Ado-trastuzumab emtansine (Kadcyla®), which employs the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. These linkers lack enzymatic or chemical triggers and rely on complete antibody degradation within lysosomes to release the payload as a linker-payload metabolite [6] [8]. This mechanism confers two critical advantages:
Table 1: Comparative Properties of Cleavable vs. Non-Cleavable ADC Linkers
Property | Cleavable Linkers | Non-Cleavable Linkers |
---|---|---|
Plasma Stability | Moderate | High |
Payload Release Mechanism | Enzymatic/pH/GSH-dependent | Lysosomal degradation |
Bystander Effect | Pronounced | Minimal |
Clinical Examples | Adcetris® (VCit-PABC) | Kadcyla® (SMCC) |
Therapeutic Window | Narrower due to off-target risk | Wider |
However, non-cleavable linkers impose constraints on payload selection: the cytotoxic agent must retain potency when conjugated to amino acid remnants after lysosomal processing. Ald-Ph-amido-PEG11-NH-Boc addresses this by integrating a hydrophilic PEG spacer, preserving payload functionality while enhancing solubility [1] [9].
Polyethylene glycol (PEG) spacers have transformed ADC linker design by counteracting hydrophobicity-induced aggregation—a key failure mode in early conjugates. PEG’s ethylene oxide repeats confer high aqueous solubility, while their flexibility optimizes spatial orientation for conjugation efficiency [4] [7].
Key Evolutionary Milestones:
Table 2: Impact of PEG Length on ADC Properties
PEG Unit Count | Solubility Enhancement | Aggregation Tendency | Clinical ADC Examples |
---|---|---|---|
PEG0 (No spacer) | Low | High | Brentuximab Vedotin |
PEG4 | Moderate | Moderate | Polatuzumab Vedotin |
PEG11 | High | Low | Ald-Ph-amido-PEG11-NH-Boc |
PEG24 | Very High | Very Low | Sacituzumab Govitecan |
Recent innovations focus on monodisperse PEGs (e.g., those from Quanta BioDesign/Vector Laboratories), replacing polydisperse mixtures to ensure batch-to-batch reproducibility—a regulatory imperative for clinical ADC manufacturing [7].
Ald-Ph-amido-PEG11-NH-Boc (CAS 1245813-70-0) exemplifies purpose-engineered heterobifunctionality, integrating orthogonal reactive groups for sequential bioconjugation:
Table 3: Functional Groups in Ald-Ph-amido-PEG11-NH-Boc
Functional Group | Reaction Partner | Conjugation Conditions | Role in ADC Assembly |
---|---|---|---|
Aldehyde | Antibody glycans | pH 6.0–7.0, NaCNBH3 | Site-specific mAb attachment |
Boc-Protected Amine | Payload carboxylic acids | Deprotection: TFA/DCM; Coupling: EDC/NHS | Payload ligation |
PEG11 Spacer | N/A | N/A | Solubility, spacing, stability |
The molecular weight (776.91 g/mol) and formula (C37H64N2O15) of Ald-Ph-amido-PEG11-NH-Boc underscore its role as a "molecular chassis," balancing payload capacity with bioconjugation efficiency [1] [9].
Concluding Remarks
Ald-Ph-amido-PEG11-NH-Boc epitomizes the convergence of non-cleavable stability, PEG-enhanced solubility, and heterobifunctional precision in modern ADC design. Its evolution reflects a broader shift toward tailored linker-payload architectures that maximize therapeutic windows by harmonizing chemical stability with controlled intracellular drug release. As ADC therapeutics expand beyond oncology into infectious and autoimmune diseases, such multifunctional linkers will underpin next-generation targeted delivery platforms.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: